molecular formula C12H13BrO4 B1378825 3-(4-Bromo-3-methylphenyl)pentanedioic acid CAS No. 1797015-21-4

3-(4-Bromo-3-methylphenyl)pentanedioic acid

Cat. No. B1378825
M. Wt: 301.13 g/mol
InChI Key: BNNXNTIECPGWRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of potential synthetic routes. Researchers may employ organic transformations , such as boronic ester functionalization , to introduce the desired substituents. For instance, protodeboronation of alkyl boronic esters using a radical approach has been reported . Further optimization and modification can lead to the synthesis of 3-(4-bromo-3-methylphenyl)pentanedioic acid.


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, HPLC, and LC-MS analyses can reveal its chemical shifts, purity, and molecular weight .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Biological Activity : Research has demonstrated the synthesis and characterization of novel derivatives related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid", showcasing their antineoplastic activity both in vitro and in vivo against various human cell lines and Ehrlich ascites carcinoma. These studies highlight the compound's potential as a precursor for developing anticancer agents (Dutta et al., 2015; Dutta et al., 2014).

  • Friedel—Crafts Reaction : Another study focused on the synthesis and reactions of 2-Methyl-4-phenylpentanedioic acid anhydride, revealing insights into intramolecular and intermolecular Friedel—Crafts reactions. This work underlines the compound's utility in organic synthesis methodologies (Natekar & Samant, 2010).

  • Thiazole Synthesis : The synthesis of 5-acetyl-4-methyl-2-(substituted anilino)thiazole using a brominated derivative of pentanedione illustrates the compound's role as an intermediate in the preparation of heterocyclic compounds, which are crucial in pharmaceuticals (Lin Yan-fang, 2007).

Biological Activities and Applications

  • Antimicrobial and Antineoplastic Activities : The antimicrobial and antineoplastic potentials of synthesized compounds related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid" have been investigated, demonstrating significant activity against various microorganisms and cancer cell lines. These findings suggest the compound's derivatives as promising candidates for drug development (Bhagat, Deshmukh, & Kuberkar, 2012).

  • Coordination Polymers : A study on low-dimensional Cobalt(II) coordination polymers based on an isophthalic acid derivative shows the structural diversity and potential applications of such complexes in materials science, highlighting the versatility of "3-(4-Bromo-3-methylphenyl)pentanedioic acid" related compounds in the synthesis of coordination polymers with unique properties (Chang et al., 2012).

properties

IUPAC Name

3-(4-bromo-3-methylphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7-4-8(2-3-10(7)13)9(5-11(14)15)6-12(16)17/h2-4,9H,5-6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNXNTIECPGWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-methylphenyl)pentanedioic acid

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